TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE
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Overview
Description
TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE typically involves the reaction of indole derivatives with thiocarbamoyl chloride and tert-butyl ester. The reaction conditions often include the use of a base such as triethylamine and solvents like toluene or acetonitrile under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include palladium(II) acetate, bidentate ligands, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is being explored for its potential therapeutic applications in treating various diseases.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
tert-butyl 5-carbamothioylindole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)18-13(17)16-7-6-9-8-10(12(15)19)4-5-11(9)16/h4-8H,1-3H3,(H2,15,19) |
InChI Key |
ULRSEMCBTLFFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=S)N |
Origin of Product |
United States |
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